![molecular formula C9H6Br2N2O B2473853 2-cyano-N-(2,4-dibromophenyl)acetamide CAS No. 549483-36-5](/img/structure/B2473853.png)
2-cyano-N-(2,4-dibromophenyl)acetamide
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Description
2-cyano-N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C9H6Br2N2O and a molecular weight of 317.96 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for research use .
Molecular Structure Analysis
The molecular structure of 2-cyano-N-(2,4-dibromophenyl)acetamide consists of a cyano group (-CN), an acetamide group (CH3CONH2), and a 2,4-dibromophenyl group (C6H3Br2) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-(2,4-dibromophenyl)acetamide include a molecular weight of 317.96 and a molecular formula of C9H6Br2N2O .Scientific Research Applications
Cyanoacetylation of Amines
Cyanoacetamide derivatives serve as valuable precursors for heterocyclic synthesis. They are particularly useful in building organic heterocycles due to their active hydrogen on the C-2 position. Researchers have explored their chemical reactivity and reactions to obtain novel heterocyclic moieties. Additionally, the biological activities associated with cyanoacetamide derivatives have drawn attention from biochemists .
Thiophene Synthesis
Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide as a solid support, along with morpholine as a basic catalyst, yields thiophene derivatives. These compounds find applications in materials science, organic electronics, and pharmaceutical research .
Pyrrole Formation
The cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol produces pyrrole derivatives. Pyrroles have diverse applications, including as building blocks in natural product synthesis and as ligands in coordination chemistry .
Late-Stage Functionalization via Palladium-Catalyzed Carbonylation
Researchers have developed an efficient palladium-catalyzed carbonylative procedure for 2-cyano-N-acetamide and 2-cyanoacetate compounds. This method allows late-stage functionalization under mild conditions, making it valuable for synthetic chemistry and drug discovery .
Proteomics Research
2-Cyano-N-(2,4-dibromophenyl)acetamide is used in proteomics research. Its molecular formula is C9H6Br2N2O, with a molecular weight of 317.96. Researchers may employ this compound to study protein interactions, post-translational modifications, and cellular pathways .
properties
IUPAC Name |
2-cyano-N-(2,4-dibromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRYBKDXYSCOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,4-dibromophenyl)acetamide |
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